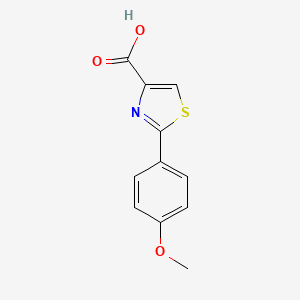

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Description

The exact mass of the compound 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBLFOXWCGIRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377021 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57677-80-2 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-1,3-thiazole-4-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for a pivotal class of heterocyclic compounds: 2-aryl-1,3-thiazole-4-carboxylic acids. These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the synthetic pathway, experimental protocols, and the relevance of these compounds as potential modulators of key signaling pathways.

Introduction to 2-Aryl-1,3-thiazole-4-carboxylic Acids

The thiazole ring is a fundamental scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design. The 2-aryl-1,3-thiazole-4-carboxylic acid core, in particular, has been explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.[1][3] The presence of the aryl group at the 2-position and the carboxylic acid at the 4-position allows for fine-tuning of the molecule's physicochemical properties and biological targets.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[4][5] The classical approach involves the condensation of an α-haloketone with a thioamide.[4][5] For the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids, a two-step approach is typically employed, starting with the synthesis of the corresponding ethyl ester followed by hydrolysis.

Reaction Mechanism

The synthesis of the ethyl 2-aryl-1,3-thiazole-4-carboxylate intermediate proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the aryl thioamide, being highly nucleophilic, attacks the α-carbon of ethyl bromopyruvate in an SN2 reaction.[6]

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group, forming a five-membered hydroxythiazoline intermediate.[6]

-

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate to yield the aromatic ethyl 2-aryl-1,3-thiazole-4-carboxylate.[6]

The subsequent hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic or acidic conditions.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. synarchive.com [synarchive.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide on the Chemical Properties of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. This thiazole derivative is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutic agents.

Core Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃S | |

| Molecular Weight | 235.26 g/mol | |

| Appearance | Solid |

Safety Information: The compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation. It is labeled with the signal word "Warning" and the hazard statement H302 (Harmful if swallowed).

Synthesis and Reactivity

The primary synthetic route to 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, the likely precursors are an α-halo-β-ketoester and 4-methoxythiobenzamide.

While a specific, detailed protocol for the synthesis of this exact carboxylic acid is not explicitly detailed in the available literature, a general procedure for the synthesis of its amide derivatives has been reported. This procedure confirms the use of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid as a stable starting material for further chemical modifications. The synthesis of related 2-aryl-thiazolidine-4-carboxylic acid amides has been described to proceed by reacting L-cysteine with the appropriate benzaldehydes.[1]

The carboxylic acid moiety of the title compound allows for a variety of chemical transformations, most notably the formation of amides and esters. The synthesis of a series of carboxamide derivatives has been successfully achieved by reacting 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid with various aniline derivatives in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Experimental Workflow for Amide Synthesis

Caption: General workflow for the synthesis of carboxamide derivatives.

Spectral Data Analysis

Detailed spectral data for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is not available in the public domain. However, analysis of the spectra of its derivatives and related compounds allows for the prediction of its characteristic spectral features.

¹H NMR Spectroscopy

Based on the ¹H NMR data of its carboxamide derivatives, the following proton signals are expected for the 2-(4-methoxyphenyl)-1,3-thiazole core:

-

A singlet for the C5-proton of the thiazole ring is anticipated to appear around δ 8.4 ppm .

-

The aromatic protons of the 4-methoxyphenyl group are expected to appear as two doublets. The two protons ortho to the thiazole ring are likely to resonate around δ 8.1 ppm , while the two protons meta to the thiazole ring (and ortho to the methoxy group) are expected at approximately δ 7.1 ppm .

-

A singlet for the methoxy group protons will be present at around δ 3.9 ppm .

-

A broad singlet corresponding to the carboxylic acid proton is expected, typically in the region of δ 10-13 ppm .

¹³C NMR Spectroscopy

Predictive ¹³C NMR data, based on related structures, suggests the following approximate chemical shifts:

-

The carboxylic acid carbonyl carbon should appear in the range of δ 160-170 ppm .

-

The carbons of the thiazole ring are expected to resonate at approximately δ 160-170 ppm (C2) and δ 120-130 ppm (C4 and C5) .

-

The carbons of the 4-methoxyphenyl ring will show signals in the aromatic region (δ 114-160 ppm ), with the carbon attached to the oxygen of the methoxy group being the most deshielded.

-

The methoxy carbon will have a signal around δ 55 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹ .

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹ .

-

C=N stretching of the thiazole ring in the region of 1600-1650 cm⁻¹ .

-

C-O stretching of the methoxy group and the carboxylic acid around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ .

-

Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Mass Spectrometry

The exact mass of the [M+H]⁺ ion for the parent carboxylic acid would be expected at m/z 236.0325, calculated for C₁₁H₁₀NO₃S. High-resolution mass spectrometry (HRMS) data for its amide derivatives have been reported, confirming the elemental composition of the core structure.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence of the biological activity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid itself, numerous studies have highlighted the pharmacological importance of the thiazole scaffold. Thiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.

A study on the carboxamide derivatives of the title compound revealed their potential as cyclooxygenase (COX) inhibitors, suggesting a possible role in modulating inflammatory pathways. However, no specific signaling pathways involving the parent carboxylic acid have been elucidated. The structural similarity of its derivatives to known anticancer agents that act as tubulin polymerization inhibitors suggests a potential, yet unproven, mechanism of action.[1] Further research is required to explore the direct biological effects and molecular targets of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Logical Relationship of Thiazole Derivatives in Drug Discovery

Caption: Relationship between the core scaffold and potential applications.

Conclusion

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a key synthetic intermediate with significant potential in drug discovery and development. While a complete experimental characterization of the compound is not yet publicly available, the analysis of its derivatives provides a solid foundation for understanding its chemical properties. Further research into its synthesis, purification, and biological activity is warranted to fully exploit its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public literature, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also includes generalized experimental protocols for acquiring such data. The molecular formula for this compound is C₁₁H₉NO₃S, and its molecular weight is 235.26 g/mol [1].

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. These predictions are derived from typical chemical shift and absorption frequency values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.3 | Singlet | 1H | H-5 (thiazole ring) |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to thiazole) |

| ~7.0 | Doublet | 2H | Aromatic H (meta to thiazole) |

| ~3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~165 | C-2 (thiazole ring) |

| ~162 | C-4 (methoxyphenyl) |

| ~145 | C-4 (thiazole ring) |

| ~130 | C-2' & C-6' (methoxyphenyl) |

| ~128 | C-1' (methoxyphenyl) |

| ~125 | C-5 (thiazole ring) |

| ~115 | C-3' & C-5' (methoxyphenyl) |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |

| ~3100 | Medium | C-H stretch | Aromatic |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether |

| ~1100 | Medium | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 235 | [M]⁺ (Molecular Ion) |

| 190 | [M - COOH]⁺ |

| 162 | [M - COOH - CO]⁺ |

| 135 | [C₇H₇O]⁺ (p-methoxybenzoyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for analysis.

-

Data Acquisition: For ¹H NMR, the spectral width is set to encompass all expected proton signals. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the wavenumbers of the absorption bands are identified.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is first dissolved in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, is used.

-

Data Acquisition: The instrument is set to scan over a mass-to-charge (m/z) range that includes the expected molecular ion peak. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Genesis and Journey of 2-Aryl-Thiazole Derivatives: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Privileged Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals.

The 2-aryl-thiazole moiety represents a cornerstone in the edifice of medicinal chemistry. This five-membered heterocyclic ring, bearing an aryl substituent at the 2-position, is a privileged scaffold found in a remarkable array of natural products and synthetic compounds with profound biological activities. Its unique structural and electronic properties have made it a focal point for drug discovery efforts for over a century, leading to the development of blockbuster drugs and invaluable molecular probes. This technical guide provides a comprehensive overview of the discovery and origin of 2-aryl-thiazole derivatives, detailing seminal synthetic methodologies, presenting quantitative biological data, and elucidating their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: The Dawn of Thiazole Chemistry

The story of thiazole chemistry begins in the late 19th century, not in the realm of medicine, but in the vibrant world of synthetic dyes. The initial discovery of the thiazole ring laid the groundwork for future explorations into its therapeutic potential.

The Hantzsch Thiazole Synthesis: A Foundational Reaction

The seminal moment in thiazole chemistry arrived in 1887 when Arthur Hantzsch reported a robust method for the synthesis of thiazole derivatives. This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide. This versatile and high-yielding reaction provided the first accessible route to a wide range of substituted thiazoles, including the 2-aryl variants, and remains a cornerstone of heterocyclic synthesis to this day.

The Cook-Heilbron Thiazole Synthesis: Expanding the Armamentarium

In 1947, Alan H. Cook and Sir Ian Heilbron introduced another significant method for thiazole synthesis. The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents to form 5-aminothiazoles.[1] This method provided a complementary approach to the Hantzsch synthesis, further expanding the diversity of accessible thiazole derivatives.

These pioneering synthetic methods opened the floodgates for the exploration of the chemical and biological properties of 2-aryl-thiazoles, paving the way for their eventual emergence as a critical pharmacophore.

The Synthetic Core: Key Experimental Protocols

The ability to efficiently construct the 2-aryl-thiazole core is fundamental to the exploration of this chemical space. The following section provides detailed experimental protocols for the synthesis of key 2-aryl-thiazole building blocks and derivatives, based on classical and modern methodologies.

Hantzsch Thiazole Synthesis: Preparation of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a fundamental building block, 2-amino-4-phenylthiazole, a precursor to numerous biologically active molecules.

Reaction Scheme: α-Bromoacetophenone + Thiourea → 2-Amino-4-phenylthiazole

Materials:

-

α-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

-

Add methanol as a solvent and stir the mixture at reflux for 30 minutes.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

One-Pot, Two-Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazoles

This modern protocol offers an efficient one-pot approach to synthesize more complex 2-aryl-thiazole derivatives.

Reaction Scheme: Aromatic aldehyde + Thiosemicarbazide → Thiosemicarbazone (in situ) Thiosemicarbazone + α-Bromoacetophenone derivative → 2-Arylidenehydrazinyl-4-arylthiazole

Materials:

-

Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Thiosemicarbazide

-

Sulphamic acid (catalyst)

-

Ethanol

-

α-Bromoacetophenone derivative (e.g., 4-methoxyphenacyl bromide)

-

Sodium acetate

-

Acetic acid

Procedure:

-

In a round-bottom flask, stir a mixture of the aromatic aldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulphamic acid (10 mol%) in ethanol (10 mL) at room temperature for 10-20 minutes.

-

To the in-situ formed thiosemicarbazone, add sodium acetate (3 mmol), acetic acid (0.5 mL), and the α-bromoacetophenone derivative (1 mmol).

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, dry, and purify by recrystallization.[2][3]

Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates

This protocol outlines the synthesis of thiazole derivatives bearing a carboxylate group, which are valuable intermediates for further functionalization.

Reaction Scheme: Ethyl acetoacetate + N-Bromosuccinimide (NBS) → Ethyl 2-bromo-3-oxobutanoate (in situ) Ethyl 2-bromo-3-oxobutanoate + Thiourea/Substituted Thiourea → Ethyl 2-substituted-4-methylthiazole-5-carboxylate

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea or N-substituted thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ammonia solution

Procedure:

-

To a mixture of ethyl acetoacetate (1 equiv.) in water and THF below 0 °C, add NBS (1.2 equiv.). Stir the reaction mixture at room temperature for 2 hours.

-

Add thiourea or a substituted thiourea (1 equiv.) and heat the mixture to 80 °C for 2 hours.

-

After cooling, filter the reaction mixture and add ammonia solution to the filtrate to precipitate the product.

-

Collect the yellow solid by filtration and wash with water.[4]

Natural Origins: 2-Aryl-Thiazoles in the Biological World

Nature, the ultimate combinatorial chemist, has long utilized the thiazole ring in a variety of bioactive molecules. These natural products often serve as inspiration for the design of new synthetic drugs.

Thiamine (Vitamin B1)

The thiazole ring is a crucial component of thiamine (vitamin B1), an essential cofactor for several key enzymes in carbohydrate metabolism. The biosynthesis of the thiazole moiety of thiamine is a complex process involving multiple enzymatic steps. In many organisms, the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole, is synthesized from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine.

Marine Alkaloids

The marine environment is a rich source of structurally diverse and biologically active natural products. A number of marine organisms, particularly sponges and cyanobacteria, produce alkaloids containing the 2-aryl-thiazole scaffold. For instance, dolastatins, isolated from the sea hare Dolabella auricularia, are potent antimitotic agents that contain thiazole moieties.[5][6][7][8][9] The biosynthesis of these complex molecules often involves non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways.

Biological Activities and Therapeutic Applications

The 2-aryl-thiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This section details some of the key therapeutic areas where these compounds have made a significant impact, supported by quantitative data.

Anticancer Activity

A vast number of 2-aryl-thiazole derivatives have been synthesized and evaluated for their anticancer properties. They exert their effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.

Table 1: Anticancer Activity of Selected 2-Aryl-Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin Polymerization Inhibitor | [10][11] |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | Tubulin Polymerization Inhibitor | [10] |

| 2-Anilino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (5q) | L1210 (Leukemia) | 0.018 | Tubulin Polymerization Inhibitor | [7] |

| 2-Anilino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (5q) | HeLa (Cervical) | 0.014 | Tubulin Polymerization Inhibitor | [7] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibitor | [11][12] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibitor | [12] |

| Pyrazolyl-thiazolidinone 16a | MCF-7 (Breast) | 0.73 | HER-2/EGFR Inhibitor | [13] |

| Pyrazolyl-thiazolidinone 16a | A549 (Lung) | 1.64 | HER-2/EGFR Inhibitor | [13] |

Many 2-aryl-thiazole derivatives exert their potent anticancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Several 2-aryl-thiazole derivatives have been developed as potent kinase inhibitors. For example, Dasatinib is a multi-targeted kinase inhibitor that contains a 2-aminothiazole core and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets a range of kinases, including BCR-ABL, SRC family kinases, and c-KIT.

Other kinases targeted by 2-aryl-thiazole derivatives include Aurora kinases, which are involved in mitosis, and p38 MAP kinase, which plays a role in inflammatory responses and cell stress.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some 2-aryl-thiazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the production of prostaglandins, which are key mediators of inflammation.

Table 2: Anti-inflammatory Activity of Selected 2-Aryl-Thiazole Derivatives

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thiazole Carboxamide 2b | 0.239 | 0.191 | 1.25 | [12][14] |

| Thiazole Carboxamide 2a | 2.65 | 0.958 | 2.77 | [12][14] |

| 4-Substituted Thiazole Analogue 2a | - | 0.0003 | Selective for COX-2 | [10][15] |

| 5,6-diarylimidazo[2.1-b]thiazole 1 | - | - | Potent and Selective COX-2 Inhibitor | [15] |

Note: A higher selectivity index indicates greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

2-Aryl-thiazole derivatives with anti-inflammatory properties act by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The 2-aryl-thiazole scaffold has proven to be a fruitful starting point for the development of novel antibacterial and antifungal compounds.

Table 3: Antimicrobial Activity of Selected 2-Aryl-Thiazole Derivatives

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Thiazole derivative 6 | Shigella dysenteriae | 125 | [16] |

| Thiazole derivative 6 | Proteus mirabilis | 1000 | [16] |

| Thiazole derivative 6 | Listeria monocytogenes | 1000 | [16] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative | Streptococcus pneumoniae | 0.03–7.81 | [17] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative | Escherichia coli | 0.03–7.81 | [17] |

| Thiazole derivative T2 | Candida albicans | 0.008–0.98 | [18] |

| Thiazole derivative T3 | Candida albicans | 0.008–0.98 | [18] |

| Thiazole derivative T4 | Candida albicans | 0.008–0.98 | [18] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The mechanisms of antimicrobial action for 2-aryl-thiazole derivatives are diverse and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with DNA replication.

Conclusion and Future Directions

The 2-aryl-thiazole scaffold has a rich history and continues to be a source of significant innovation in drug discovery. From its origins in the synthesis of dyes to its current status as a privileged pharmacophore in a multitude of therapeutic agents, the journey of the 2-aryl-thiazole is a testament to the power of synthetic chemistry and the endless possibilities of molecular design.

Future research in this area will likely focus on:

-

The development of more efficient and sustainable synthetic methodologies.

-

The exploration of novel biological targets for 2-aryl-thiazole derivatives.

-

The use of computational methods to design more potent and selective inhibitors.

-

The investigation of novel 2-aryl-thiazole-containing natural products from underexplored biological sources.

As our understanding of disease biology deepens, the versatile and adaptable 2-aryl-thiazole core is poised to play an even more significant role in the development of the next generation of medicines. next generation of medicines.

References

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. Antineoplastic Agents. 510. Isolation and structure of dolastatin 19 from the Gulf of California sea hare Dolabella auricularia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Core Principles of Thiazole Carboxylic Acids: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The thiazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. This technical guide delves into the fundamental structure-activity relationships (SAR) of this important class of molecules, providing a comprehensive overview of how modifications to their core structure influence biological activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical molecular interactions and experimental workflows.

Introduction to Thiazole Carboxylic Acids

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. The incorporation of a carboxylic acid moiety onto this ring system provides a critical handle for modulating physicochemical properties and for establishing key interactions with biological targets. Thiazole carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] Understanding the SAR of these compounds is paramount for the rational design of novel and more potent therapeutic agents.

Structure-Activity Relationships: A Synopsis

The biological activity of thiazole carboxylic acid derivatives is intricately linked to the nature and position of substituents on the thiazole ring. The core scaffold consists of the thiazole ring and a carboxylic acid group, typically at the 4- or 5-position. Key modifications often occur at the 2-position and the remaining available position on the thiazole ring.

Substitutions at the 2-Position

The 2-position of the thiazole ring is a frequent site for modification, often bearing amino, amido, or aryl groups.

-

Amino Group: The presence of a free amino group at the 2-position has been identified as a crucial requirement for certain biological activities, such as carbonic anhydrase III inhibition.[4]

-

Amide Linkages: Elaboration of the 2-amino group into various amides has yielded potent compounds. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib.[5] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency against human K562 leukemia cells.[5]

-

Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl moieties at the 2-position can significantly influence activity. For example, 2-(4-methoxyphenyl)thiazole-4-carboxamide derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors.[6]

Substitutions at the 4- and 5-Positions

The position of the carboxylic acid group and other substituents on the thiazole ring plays a critical role in determining the compound's biological profile.

-

Carboxylic Acid Position: The carboxylic acid moiety is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. Its position (4- or 5-) can dictate the orientation of the molecule within the binding site.

-

Other Substituents: The introduction of various groups at the remaining position (4- or 5-) can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing potency and selectivity. For instance, in a series of thiazole-carboxamide derivatives with antioxidant activity, a t-butyl group at the para-position of a phenyl ring attached to the carboxamide nitrogen was found to enhance potency.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected thiazole carboxylic acid derivatives from the literature.

Table 1: Anticancer Activity of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives [5]

| Compound | Target Cell Line | IC50 (µM) |

| 6d | K563 (Leukemia) | Comparable to Dasatinib (< 1 µM) |

| MCF-7 (Breast Cancer) | 20.2 | |

| HT-29 (Colon Cancer) | 21.6 | |

| MDA-MB-231 (Breast Cancer) | Inactive | |

| Dasatinib | K562, MCF-7, HT-29, MDA-MB-231 | < 1 |

Table 2: Antioxidant Activity of Thiazole-Carboxamide Derivatives [1]

| Compound | Assay | IC50 (µM) |

| LMH6 | DPPH Radical Scavenging | 0.185 ± 0.049 |

| Trolox | DPPH Radical Scavenging | Standard |

Table 3: c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Derivatives [7]

| Compound | R1 | R2 | Moiety | IC50 (nM) |

| 51e | H | C6H5 | Thiazole | 34.48 |

| 51f | H | 4-F-C6H5 | Thiazole | 29.05 |

| 51g | H | C6H5 | Thiazole | 39.36 |

| 51h | H | 4-F-C6H5 | Thiazole | 35.42 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiazole carboxylic acids.

General Synthesis of Thiazole Carboxylic Acids

A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives [2]

-

Starting Materials: An α-haloketone or α-halo-β-ketoester and a thiourea derivative.

-

Reaction: The α-halocarbonyl compound is reacted with the thiourea in a suitable solvent, such as ethanol or acetonitrile.

-

Cyclization: The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring.

-

Work-up: After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.

Example: Synthesis of Thiazole-4-Carboxylic Acid via Oxidation [8]

-

Starting Material: 4-Hydroxymethylthiazole or 4-formylthiazole.

-

Oxidation: The starting material is oxidized using a mixture of nitric acid and sulfuric acid.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-95 °C).

-

Isolation: The pH of the reaction mixture is adjusted to favor the precipitation of the thiazole-4-carboxylic acid, which is then collected by filtration.

Biological Activity Assays

Protocol: In Vitro Antiproliferative Assay (MTT Assay) [5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity [1]

-

Reaction Mixture: A solution of the test compound in a suitable solvent is mixed with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (without the test compound). The IC50 value is then determined.

Visualizing Key Processes

Graphical representations of experimental workflows and logical relationships can aid in understanding the complex processes involved in SAR studies.

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of thiazole carboxylic acid derivatives.

Caption: Logical relationship between structural modifications and the resulting biological properties of thiazole carboxylic acids.

Conclusion

The thiazole carboxylic acid moiety represents a highly valuable and adaptable scaffold in the field of drug discovery. A thorough understanding of its structure-activity relationships is indispensable for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a foundational overview of these relationships, supported by quantitative data, experimental protocols, and visual representations of key concepts. Continued exploration of the chemical space around this versatile core will undoubtedly lead to the discovery of novel and effective drugs for a multitude of diseases.

References

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

Theoretical and Computational Insights into 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its derivatives. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic applications, including anticancer and anti-inflammatory properties. This document synthesizes key findings on the synthesis, biological activity, and in-silico analysis of these molecules, presenting data in a structured format to facilitate further research and development.

Introduction

Thiazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.[1][2] The derivative, 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, has emerged as a promising scaffold for the development of novel therapeutics. Computational and theoretical studies play a pivotal role in elucidating the structure-activity relationships (SAR), predicting molecular interactions, and guiding the rational design of more potent and selective drug candidates. This guide will delve into the synthesis, computational analysis, and biological evaluation of this important molecule and its analogues.

Physicochemical Properties

The fundamental properties of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃S | |

| Molecular Weight | 235.26 g/mol | |

| Appearance | Solid | |

| InChI Key | OIBLFOXWCGIRIQ-UHFFFAOYSA-N | |

| SMILES String | COc1ccc(cc1)-c2nc(cs2)C(O)=O |

Synthesis and Characterization

The synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its derivatives generally involves the reaction of a substituted benzonitrile with L-cysteine or related starting materials.[3][4]

General Experimental Protocol for Synthesis

A common synthetic route for related 2-(substituted-phenyl)-4,5-dihydrothiazole-4-carboxylic acids involves the following steps:

-

A mixture of the appropriately substituted benzonitrile (40 mmol) and L-cysteine (45 mmol) is prepared in a 1:1 solution of methanol and a pH 6.4 phosphate buffer (100 mL).[4]

-

The reaction mixture is stirred at 40°C for approximately three days.[4]

-

The resulting precipitate is removed by filtration, and the methanol is evaporated using a rotary evaporator.[4]

-

The remaining aqueous solution is acidified to a pH of 4 with 1 M HCl at 0°C.[4]

-

The product is then extracted with dichloromethane, dried, and concentrated to yield the desired product.[4]

Derivatization, such as the formation of amides, can be achieved by reacting the carboxylic acid with an appropriate aniline derivative in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.[5]

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid: Chemical Identity, Synthesis, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document also draws upon extensive research on structurally related 2-aryl-thiazole derivatives to present a thorough profile of its likely chemical properties, synthetic routes, and potential biological activities.

Chemical Identifiers and Physicochemical Properties

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a solid organic compound.[1] Its core structure consists of a central thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position. The key chemical identifiers and properties are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 57677-80-2 | [2][3] |

| Molecular Formula | C₁₁H₉NO₃S | [1] |

| Molecular Weight | 235.26 g/mol | [1] |

| MDL Number | MFCD03791177 | [1] |

| PubChem Substance ID | 329791228 | [1] |

| InChI Key | OIBLFOXWCGIRIQ-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc(cc1)-c2nc(cs2)C(O)=O | [1] |

| Physical Form | Solid | [1] |

Representative Experimental Protocols

A common route to 2-aryl-thiazoles involves the initial synthesis of a thiazoline precursor.

Procedure:

-

A substituted benzonitrile (e.g., 4-methoxybenzonitrile) (40 mmol) is combined with L-cysteine (45 mmol) in a 1:1 mixture of methanol and a pH 6.4 phosphate buffer solution (100 mL).[4]

-

The reaction mixture is stirred at 40°C for 3 days.[4]

-

The resulting precipitate is removed by filtration, and the methanol is evaporated under reduced pressure.[4]

-

The remaining aqueous solution is cooled to 0°C and acidified to pH 4 with 1 M HCl.[4]

-

The precipitate, the 2-aryl-4,5-dihydrothiazole-4-carboxylic acid, is then extracted with dichloromethane, dried, and concentrated to yield a solid that can be used in the subsequent step without further purification.[4]

The dihydrothiazole intermediate is then oxidized to form the aromatic thiazole ring.

Procedure:

-

The 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivative is dissolved in a suitable solvent such as dichloromethane.

-

An oxidizing agent, such as manganese dioxide (MnO₂) or bromotrichloromethane in the presence of a base like DBU, is added to the solution.[2]

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution (e.g., saturated aqueous NH₄Cl), and the organic layer is separated, dried, and concentrated.[2]

-

The crude product is then purified by column chromatography to yield the final 2-aryl-thiazole-4-carboxylic acid.

Logical Workflow for Synthesis

Caption: General synthetic workflow for 2-aryl-thiazole-4-carboxylic acids.

Biological Activity and Potential Applications

Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is not available, extensive research on analogous compounds provides valuable insights into its potential as a therapeutic agent.

Numerous studies have demonstrated the potent cytotoxic effects of 2-aryl-thiazole derivatives against various cancer cell lines. The antiproliferative activity of these compounds often falls within the low micromolar to nanomolar range.[2][4]

| Compound Class | Cancer Cell Line(s) | IC₅₀ Range | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer | 0.7 - 1.0 µM | [2] |

| 2-Arylthiazolidine-4-carboxylic acid amides | Melanoma | 1.8 - 2.6 µM | [2] |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Various (NCI-60) | 0.021 - 0.071 µM | [4] |

A primary mechanism of action for the anticancer effects of many 2-aryl-thiazole derivatives is the inhibition of tubulin polymerization.[3][4] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by 2-aryl-thiazole derivatives.

Conclusion

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. While further experimental studies on this specific molecule are required to fully elucidate its biological activity and mechanism of action, the available data on structurally similar compounds suggest that it is a promising candidate for further investigation. The synthetic pathways are well-established, and the likely mechanism of action through tubulin polymerization inhibition provides a solid foundation for future drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Potential Biological Targets of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid and Its Derivatives: A Technical Guide

Disclaimer: Direct experimental data on the specific biological targets of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is limited in the current body of scientific literature. This guide focuses on the extensively studied biological activities of its close structural derivatives, which provide strong inferential evidence for its potential mechanisms of action. The primary therapeutic area investigated for these derivatives is oncology.

Overview of Key Biological Targets

Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid have been identified as potent modulators of several key proteins and pathways involved in cancer progression. The primary targets identified for these derivatives include:

-

Tubulin: Certain derivatives, particularly 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), have been shown to inhibit tubulin polymerization, a critical process for cell division.

-

G-Protein Coupled Receptors (GPCRs): The foundational 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) were initially designed to target GPCR signaling, which is implicated in cancer cell proliferation and survival.

-

Cyclooxygenase (COX) Enzymes: Thiazole carboxamide derivatives have been evaluated for their potential to act as selective inhibitors of COX enzymes, which are involved in inflammation and cancer.

-

c-Met Kinase: A class of thiazole/thiadiazole carboxamide derivatives has been investigated as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid against their putative biological targets and in cellular assays.

| Compound Class | Derivative Example | Target/Assay | IC50 Value | Cell Line/System | Reference |

| ATCAA | (2RS,4R)-2-Phenyl-thiazolidine-4-carboxylic acid hexadecylamide (ATCAA-1) | Prostate Cancer Cell Growth | 0.7 - 1.0 µM (average) | Prostate Cancer Cells | [1][2] |

| Melanoma Cell Growth | 1.8 - 2.6 µM (average) | Melanoma Cells | [1][2] | ||

| Leukemia Cell Growth (CCRF-CEM) | 0.124 µM | NCI-60 Cell Lines | [2] | ||

| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 µM | NCI-60 Cell Lines | [2] | ||

| Thiazole Carboxamides | Compound St. 2 | COX Inhibition | 9.01 µM | Enzyme Assay | [3] |

| Thiazole/Thiadiazole Carboxamides | Compound 51a | c-Met Kinase Inhibition | 56.64 nM | Enzyme Assay | [4] |

| Compound 51b | c-Met Kinase Inhibition | 50.15 nM | Enzyme Assay | [4] | |

| Compound 51c | c-Met Kinase Inhibition | 45.67 nM | Enzyme Assay | [4] | |

| Compound 51d | c-Met Kinase Inhibition | 41.53 nM | Enzyme Assay | [4] |

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

The SMART series of compounds, derived from the ATCAA scaffold, have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Figure 1: Simplified signaling pathway illustrating the inhibition of tubulin polymerization by SMART compounds, leading to mitotic arrest.

Modulation of GPCR Signaling

The initial design of ATCAA compounds was based on the structure of lysophosphatidic acid (LPA) with the intent to inhibit GPCR signaling pathways, which are known to be involved in the proliferation and survival of prostate cancer cells.[1][2]

Figure 2: Proposed mechanism of action for ATCAA derivatives via the inhibition of GPCR signaling.

Experimental Protocols

General Synthesis of Thiazole Carboxamide Derivatives

This protocol outlines a general method for the synthesis of thiazole carboxamide derivatives, which have been evaluated as COX inhibitors.

Figure 3: Experimental workflow for the synthesis of thiazole carboxamide derivatives.

Detailed Methodology:

-

Reaction Setup: 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid (2.34 mmol) is dissolved in dichloromethane (DCM, 20 mL).[3]

-

Activation: 4-Dimethylaminopyridine (DMAP, 0.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.12 mmol) are added to the solution.[3] The mixture is stirred at room temperature under an inert argon atmosphere for 30 minutes to activate the carboxylic acid.[3]

-

Coupling: The respective aniline derivative is added to the reaction mixture.[3]

-

Reaction: The mixture is stirred for 48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3]

-

Workup: Excess aniline is removed by washing the reaction mixture with hydrochloric acid.[3] The organic layer is then dried under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude product is purified by column chromatography to yield the final thiazole carboxamide derivative.[3]

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of thiazole/thiadiazole carboxamide derivatives against c-Met kinase is typically evaluated using a biochemical assay.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme. The level of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.

General Procedure:

-

The c-Met kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP are combined in a buffer solution.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is incubated at a controlled temperature for a specific period to allow for phosphorylation to occur.

-

The reaction is stopped, and the amount of phosphorylated substrate is measured.

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Conclusion

While direct evidence for the biological targets of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is not yet prevalent, the extensive research on its derivatives provides a strong foundation for predicting its potential therapeutic applications. The recurring themes of anticancer activity through mechanisms such as tubulin polymerization inhibition, and modulation of key signaling pathways like those involving GPCRs and c-Met kinase, highlight the promise of this chemical scaffold in drug discovery. Further investigation is warranted to elucidate the specific interactions of the parent compound and to continue the development of its derivatives as potential therapeutic agents.

References

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key intermediate for the synthesis of more complex molecules. The thiazole ring is a common scaffold in many biologically active compounds.[1][2] This document provides a detailed, two-step protocol for the synthesis of this target molecule. The methodology is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.[3] The first step involves the cyclocondensation of 4-methoxythiobenzamide with ethyl bromopyruvate to form the corresponding ethyl ester. The second step is the saponification of the ester to yield the final carboxylic acid product.

Experimental Protocol

This synthesis is performed in two main stages:

-

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.

-

Step 2: Hydrolysis of the ester to 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Materials and Reagents

-

4-methoxythiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1N

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

This step employs the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring by reacting an α-haloketone with a thioamide.[4]

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxythiobenzamide (1.0 eq) in absolute ethanol (approx. 100 mL).

-

Reagent Addition: To the stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. A mild exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The initial product may form as the hydrobromide salt.[4]

-

Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

-

Solvent Removal: Remove the ethanol using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, which can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Hydrolysis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

The final step is the saponification (base-catalyzed hydrolysis) of the ester to yield the target carboxylic acid.[5]

Procedure:

-

Reaction Setup: Place the crude ester from Step 1 into a 250 mL round-bottom flask with a magnetic stir bar. Add a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio, 150 mL).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cooling and Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. While stirring, slowly add 1N hydrochloric acid until the pH of the solution is approximately 2-3. A solid precipitate of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid should form.[6]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

-

Characterization: The final product's identity and purity can be confirmed using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The empirical formula for the final product is C₁₁H₉NO₃S, with a molecular weight of 235.26 g/mol .

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

| Compound | Molecular Weight ( g/mol ) | Molar Equivalent | Sample Mass (g) | Moles (mmol) | Role |

| 4-methoxythiobenzamide | 167.23 | 1.0 | 5.00 | 29.89 | Starting Material |

| Ethyl bromopyruvate | 195.03 | 1.05 | 6.12 | 31.39 | Starting Material |

| Sodium Hydroxide | 40.00 | 2.5 | 2.99 | 74.73 | Reagent |

| Final Product | 235.26 | - | - | - | Product |

Synthetic Workflow Visualization

The diagram below illustrates the overall workflow for the synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Caption: Synthetic route for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent. The following protocols are based on standard cell viability assays and provide a framework for assessing the cytotoxic effects of the specified compound on various cancer cell lines. While specific experimental data for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is not extensively available in publicly accessible literature, the methodologies outlined herein are widely applicable for this class of molecules.

Data Presentation

The primary endpoint of an in vitro cytotoxicity assay is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Researchers can use the following table to summarize their quantitative data for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid against various cell lines.

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| Example: MCF-7 | Breast Adenocarcinoma | 48 | Enter experimental data |

| Example: A549 | Lung Carcinoma | 48 | Enter experimental data |

| Example: HeLa | Cervical Cancer | 48 | Enter experimental data |

| Example: HepG2 | Hepatocellular Carcinoma | 48 | Enter experimental data |

Experimental Protocols

A widely used and reliable method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Protocol

Materials:

-

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity testing of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Potential Signaling Pathway

While the specific mechanism of action for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is not detailed in the provided search results, many cytotoxic compounds induce apoptosis (programmed cell death). The following diagram depicts a simplified, hypothetical signaling pathway for apoptosis that could be investigated.

Caption: Hypothetical intrinsic apoptosis pathway.

References

Application Notes and Protocols for Testing 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid on MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This document provides a comprehensive set of protocols to evaluate the in vitro anticancer effects of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid on the human breast cancer cell line MCF-7. MCF-7 cells are a well-characterized luminal A breast cancer cell line, widely used in cancer research and drug screening.[1][3][4][5] The following experimental procedures will detail methods to assess cell viability, induction of apoptosis, and effects on the cell cycle.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid on MCF-7 cells.

Table 1: Cytotoxicity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid on MCF-7 cells.

| Compound | Treatment Duration (hours) | IC50 (µM) |

| 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | 24 | 45.2 |

| 48 | 28.7 | |

| 72 | 15.1 | |

| Doxorubicin (Positive Control) | 72 | 1.2 |

Table 2: Apoptosis Induction in MCF-7 cells treated with 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid for 48 hours.

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control (0.1% DMSO) | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.5 |

| 15 µM Compound | 65.8 ± 3.5 | 18.4 ± 2.2 | 15.8 ± 1.9 |

| 30 µM Compound | 42.1 ± 4.1 | 35.7 ± 3.3 | 22.2 ± 2.8 |

| Staurosporine (Positive Control) | 25.6 ± 3.9 | 48.9 ± 4.5 | 25.5 ± 3.1 |

Table 3: Cell Cycle Analysis of MCF-7 cells treated with 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid for 24 hours.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (0.1% DMSO) | 62.5 ± 3.3 | 25.1 ± 2.5 | 12.4 ± 1.8 |

| 15 µM Compound | 75.8 ± 4.1 | 15.3 ± 2.1 | 8.9 ± 1.5 |

| 30 µM Compound | 82.3 ± 4.5 | 9.8 ± 1.9 | 7.9 ± 1.3 |

| Nocodazole (Positive Control) | 10.2 ± 1.7 | 15.5 ± 2.0 | 74.3 ± 5.2 |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[6]

Materials:

-

MCF-7 cells

-

MEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in culture medium.